30C-NBOMe (hydrochloride)
Description
Properties
Molecular Formula |
C20H26ClNO5 · HCl |
|---|---|
Molecular Weight |
432.3 |
InChI |
InChI=1S/C20H26ClNO5.ClH/c1-23-16-11-15(21)17(24-2)10-14(16)6-7-22-12-13-8-18(25-3)20(27-5)19(9-13)26-4;/h8-11,22H,6-7,12H2,1-5H3;1H |
InChI Key |
XLSNBXWWIGUFNW-UHFFFAOYSA-N |
SMILES |
ClC1=CC(OC)=C(CCNCC2=CC(OC)=C(OC)C(OC)=C2)C=C1OC.Cl |
Synonyms |
2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine, monohydrochloride |
Origin of Product |
United States |
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
30C-NBOMe is typically synthesized through reductive alkylation or one-pot reactions. These methods leverage the reactivity of its precursors to form the final compound.
Reductive Alkylation
-
Precursors : 2C-C (4-chloro-2,5-dimethoxyphenethylamine) and 3,4,5-trimethoxybenzaldehyde.
-
Mechanism :
-
Reaction Equation :
Stability and Degradation Pathways
30C-NBOMe demonstrates stability under standard laboratory conditions but degrades under specific stressors:
Thermal Stability
-
Decomposition : No significant degradation occurs below 300°C. Above this threshold, thermal decomposition produces undefined byproducts .
-
Handling : Stable at room temperature; no hazardous decomposition observed under normal storage .
Solubility and Hydrolytic Behavior
-
Solubility Profile :
Solvent Solubility (mg/mL) PBS (pH 7.2) 0.5 DMSO 30 Ethanol 3 -
Hydrolysis : Susceptible to acidic/basic hydrolysis at elevated temperatures, cleaving the N-benzyl bond to regenerate 2C-C.
In Vitro Oxidation
-
Oxidative Pathways :
Metabolic Fate
-
Major Metabolites :
Colorimetric Detection
-
Reagents : Tetrachloro-1,4-benzoquinone (TCBQ) and acetaldehyde in alkaline buffer (pH 11.4).
-
Reaction : Forms a violet-colored vinylamino-substituted benzoquinone adduct (λmax = 550 nm) .
-
Sensitivity : Detects 30C-NBOMe at concentrations as low as 1 mg/mL .
Chromatographic Behavior
-
GC-MS Fragmentation :
m/z Fragment Proposed Structure 395 Molecular ion ([M+H]⁺) 121 Trimethoxybenzyl fragment
Comparative Reactivity
30C-NBOMe’s 3,4,5-trimethoxybenzyl group confers distinct reactivity compared to analogs like 25C-NBOMe (2-methoxy substitution):
| Property | 30C-NBOMe | 25C-NBOMe |
|---|---|---|
| 5-HT2A Affinity (Ki) | 122.30 nM | 2.881 nM |
| Metabolic Stability | Lower (rapid demethylation) | Higher |
| Color Test Response | Violet (TCBQ) | Blue (Marquis) |
Preparation Methods
Reductive Amination: Core Methodology
The synthesis of 30C-NBOMe begins with the reductive amination of 2-(4-chloro-2,5-dimethoxyphenyl)ethanamine and 3,4,5-trimethoxybenzaldehyde. This reaction proceeds via the formation of a Schiff base intermediate, which is reduced to the secondary amine using sodium cyanoborohydride (NaBHCN) in methanol at room temperature. The general reaction scheme is:
Key parameters influencing yield (70–85% under optimal conditions):
-
Molar ratio : A 1:1.2 excess of aldehyde to amine minimizes unreacted starting material.
-
Solvent : Methanol or ethanol facilitates proton exchange during imine formation.
-
Reducing agent : NaBHCN is preferred over NaBH due to its selectivity for imine reduction in acidic conditions (pH 5–6).
Alternative Catalytic Hydrogenation
Copper chromite catalysts (CuCrO) enable reductive alkylation under hydrogen pressure (50 bar) at 140°C. While this method achieves higher yields (93% with pre-reduced catalysts), it requires specialized equipment and prolonged reaction times (60–90 minutes).
Optimization of Reaction Conditions
Temperature and Pressure Effects
Comparative studies reveal that ambient-temperature reductive amination (20–25°C) produces fewer side products compared to high-pressure hydrogenation, which risks over-reduction of methoxy groups. However, catalytic hydrogenation achieves superior scalability for industrial production.
Table 1: Yield Comparison Under Different Conditions
| Method | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|
| NaBHCN/MeOH | 25 | Ambient | 78 |
| CuCrO/H | 140 | 50 | 93 |
Solvent and pH Optimization
Phosphate buffer systems (pH 11.4) enhance imine stability during reductive amination. Ethyl acetate is preferred for extracting the freebase, while hydrochloric acid (1M) in diethyl ether facilitates hydrochloride salt precipitation.
Purification and Characterization
Crystallization and Filtration
The crude freebase is dissolved in hot ethyl acetate, filtered through activated charcoal, and cooled to −20°C to induce crystallization. The hydrochloride salt forms upon adding HCl gas to an ether solution, yielding white crystals with >98% purity.
Q & A
Q. How can systematic literature reviews optimize SAR hypotheses for 30C-NBOMe?
- Methodology : Use databases like PubMed and SciFinder to collate data on NBOMe analogs’ substituent effects. Apply cheminformatics tools (e.g., QSAR models) to predict 30C-NBOMe’s physicochemical properties (logP, pKa) and prioritize synthetic targets. Critically evaluate clinical case reports to identify understudied toxicity mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
